molecular formula C16H18Cl2N4O4S B2374316 4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine CAS No. 1021115-93-4

4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine

Cat. No.: B2374316
CAS No.: 1021115-93-4
M. Wt: 433.3
InChI Key: MXDNTPQNSIXUMC-UHFFFAOYSA-N
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Description

4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a synthetic organic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is characterized by the presence of a dichlorophenyl group, a sulfonyl group, a piperazine ring, and a dimethoxypyrimidine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine typically involves multiple steps:

    Formation of the Dichlorophenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 2,5-dichlorophenylamine with a sulfonyl chloride reagent under basic conditions to form the 2,5-dichlorophenyl sulfonyl intermediate.

    Piperazine Coupling: The intermediate is then reacted with piperazine in the presence of a suitable base to form the sulfonyl piperazine derivative.

    Pyrimidine Coupling: Finally, the sulfonyl piperazine derivative is coupled with 2,6-dimethoxypyrimidine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methoxy groups on the pyrimidine ring.

    Reduction: Reduction reactions may target the sulfonyl group, potentially converting it to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions of the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides or thiols.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of biological processes. For example, it may bind to and inhibit enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine
  • (4-[(2,5-Dichlorophenyl)sulfonyl]piperazino)(phenyl)methanone

Uniqueness

Compared to similar compounds, 4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is unique due to the presence of the dimethoxypyrimidine moiety, which may confer distinct biological activities and chemical reactivity. This structural difference can influence its binding affinity to molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

4-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-2,6-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N4O4S/c1-25-15-10-14(19-16(20-15)26-2)21-5-7-22(8-6-21)27(23,24)13-9-11(17)3-4-12(13)18/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDNTPQNSIXUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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